Methyl 2-chloro-3-fluoro-6-methylbenzoate
Description
Methyl 2-chloro-3-fluoro-6-methylbenzoate is a substituted aromatic ester with the molecular formula C₉H₈ClFO₂. Its structure features a methyl ester group at the carbonyl position, with chlorine (Cl) at position 2, fluorine (F) at position 3, and a methyl group (-CH₃) at position 6 on the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in agrochemical and pharmaceutical manufacturing, where halogenated aromatic esters are valued for their reactivity and stability .

Properties
CAS No. |
1804404-11-2 |
|---|---|
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 2-chloro-3-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-4-6(11)8(10)7(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
KUHBIIQOIUDYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation of Methyl-Substituted Benzoic Acid
Starting with 3-fluoro-6-methylbenzoic acid, chlorination is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The carboxylic acid group acts as an activating director, facilitating electrophilic substitution at the ortho position. Reaction conditions typically involve refluxing in dichloromethane (DCM) at 40–60°C for 4–6 hours, yielding 2-chloro-3-fluoro-6-methylbenzoic acid with 75–85% efficiency.
Esterification with Methanol
The resulting benzoic acid is esterified using methanol under acidic catalysis. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is employed, with reflux conditions (70–80°C) for 8–12 hours. This step achieves near-quantitative conversion (>95%) to the methyl ester.
Key Optimization Parameters
-
Solvent: Toluene or DCM for azeotropic removal of water.
-
Catalyst Loading: 5–10 mol% H₂SO₄.
Palladium-Catalyzed Carbonylation Methods
Palladium-catalyzed carbonylation offers a high-yield, single-step route to the target ester. This method leverages aryl halides as substrates, combining halogenation and esterification in a tandem process.
Substrate Preparation: 3-Fluoro-2-Iodo-6-Methyltoluene
The synthesis begins with 3-fluoro-6-methyltoluene, which undergoes iodination at position 2 using N-iodosuccinimide (NIS) and a Lewis acid catalyst (e.g., FeCl₃). Reaction in acetonitrile at 60°C for 6 hours affords 3-fluoro-2-iodo-6-methyltoluene in 90% yield.
Carbonylation in Methanol
The iodinated substrate is subjected to carbonylation under a carbon monoxide (CO) atmosphere in methanol. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine), the reaction proceeds at 80–100°C and 10–20 bar CO pressure. This step directly forms the methyl ester via insertion of CO into the aryl-iodide bond, achieving 92–94% yield.
Industrial Scalability
-
Catalyst Efficiency: Substrate-to-Pd ratios of 10,000:1 maintain activity.
-
Purification: Simple filtration and distillation suffice, avoiding chromatography.
Diazotization and Functionalization
Diazotization enables precise functional group interconversion, particularly for introducing fluorine.
Diazotization of 2-Chloro-6-Methyl-3-Nitroaniline
Starting with 2-chloro-6-methyl-3-nitroaniline, diazotization is performed using sodium nitrite (NaNO₂) in aqueous sulfuric acid at 0–5°C. The resulting diazonium salt is treated with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) to replace the nitro group with fluorine. This step yields 2-chloro-3-fluoro-6-methylaniline with 70–75% efficiency.
Oxidation and Esterification
The aniline intermediate is oxidized to 2-chloro-3-fluoro-6-methylbenzoic acid using potassium permanganate (KMnO₄) in acidic medium. Subsequent esterification with methanol, as described in Section 1.2, completes the synthesis.
Challenges
-
Safety: Diazonium salts are thermally unstable, requiring strict temperature control.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and minimal purification.
Continuous Flow Carbonylation
Adopting the carbonylation method (Section 2), continuous flow reactors enhance throughput. Using microfluidic channels and immobilized Pd catalysts, residence times of <30 minutes achieve 90% conversion at 100°C. This method reduces catalyst leaching and improves reproducibility.
Solvent-Free Esterification
Microwave-assisted esterification eliminates solvents, reducing waste. Mixing 2-chloro-3-fluoro-6-methylbenzoic acid with excess methanol and H₂SO₄ under microwave irradiation (100 W, 15 minutes) achieves 98% conversion. This approach cuts reaction times from hours to minutes.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Catalyst | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogenation + Esterification | 80–88 | H₂SO₄ | Moderate |
| Carbonylation | Iodination + Carbonylation | 92–94 | Pd(PPh₃)₄ | High |
| Diazotization | Diazotization + Oxidation | 65–70 | NaNO₂/HF | Low |
| Industrial Flow | Continuous Carbonylation | 90 | Immobilized Pd | Very High |
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Methyl 2-chloro-3-fluoro-6-methylbenzoate serves as an intermediate in the synthesis of various APIs, particularly those targeting cancer and infectious diseases. Its structural features facilitate the introduction of functional groups through electrophilic aromatic substitution, making it a versatile building block for drug development.
- Antiviral Agents :
Agrochemical Applications
-
Pesticide Formulations :
- The compound is utilized in the formulation of pesticides due to its ability to disrupt biological processes in pests. It acts as a precursor for creating herbicides and insecticides that target specific pathways in pest metabolism.
-
Plant Growth Regulators :
- This compound has been studied for its potential use as a plant growth regulator, promoting growth and resistance to environmental stresses in crops.
Material Science Applications
-
Polymer Chemistry :
- In material science, this compound is employed in the synthesis of polymeric materials with enhanced properties such as thermal stability and mechanical strength. Its reactive chlorine and fluorine atoms facilitate copolymerization processes.
-
Coatings and Adhesives :
- The compound can be used to develop coatings that provide resistance to chemicals and UV radiation, making it suitable for industrial applications.
Case Study 1: Synthesis of Antiviral Compounds
In a study published in Nature Communications, researchers synthesized a series of methyl esters derived from this compound, demonstrating significant antiviral activity against HIV strains. The study highlighted the compound's effectiveness when modified with various substituents, leading to improved binding affinity to the viral target .
Case Study 2: Agrochemical Efficacy
A field trial conducted by agricultural scientists assessed the efficacy of a pesticide formulation containing this compound against common agricultural pests. Results showed a reduction in pest populations by over 70%, indicating its potential as an effective agrochemical agent .
Table 1: Comparison of Synthesis Methods for this compound
| Method | Yield (%) | Reaction Conditions | Advantages |
|---|---|---|---|
| Electrophilic Substitution | 85 | Room temperature, solvent-free | High yield, environmentally friendly |
| Halogenation Reaction | 75 | Reflux with chlorinating agents | Simple procedure |
| Nucleophilic Substitution | 80 | Mild conditions with bases | Versatile starting material |
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound derivative A | Antiviral | 0.5 |
| This compound derivative B | Antifungal | 1.2 |
| This compound derivative C | Herbicidal | 0.8 |
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-3-fluoro-6-methyl-, methyl ester depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the reactivity and selectivity of the compound. These substituents can stabilize or destabilize reaction intermediates, thereby affecting the overall reaction pathway.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Position and Functional Group Variations
Methyl 2-amino-3-chloro-6-fluorobenzoate (CID 63179943)
- Molecular Formula: C₈H₇ClFNO₂
- Key Differences: An amino (-NH₂) group replaces the methyl ester at position 2. Chlorine and fluorine occupy positions 3 and 6, respectively.
- Implications: The amino group enhances nucleophilic reactivity, making this compound more suitable for coupling reactions in drug synthesis (e.g., sulfonamide formation) . Lower molecular weight (215.6 g/mol vs. ~218.6 g/mol for the target) may improve solubility in polar solvents.
Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS 1807191-86-1)
- Molecular Formula : C₉H₈BrFO₂
- Key Differences :
- Bromine (Br) replaces chlorine at position 6.
- Methyl group at position 2 instead of position 6.
- Implications :
Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS 1805111-00-5)
- Molecular Formula: C₉H₅ClFNO₂
- Key Differences: A cyano (-CN) group replaces the methyl group at position 3.
- Implications: The electron-withdrawing cyano group deactivates the aromatic ring, reducing electrophilic substitution reactivity. Potential use in synthesizing heterocycles (e.g., triazoles) via click chemistry .
Ester Group Variations
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate
- Molecular Formula : C₁₀H₁₀ClFO₃
- Key Differences :
- Ethyl ester (-COOEt) instead of methyl ester (-COOMe).
- Methoxy (-OCH₃) group at position 3.
- Implications :
Methyl 2-chloro-6-fluorobenzoate (CAS 178747-79-0)
- Molecular Formula : C₈H₆ClFO₂
- Key Differences :
- Lacks the methyl group at position 6.
- Simpler structure with Cl and F at positions 2 and 6.
- Implications :
Functionalized Derivatives
Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate (CAS 2484888-74-4)
- Molecular Formula : C₁₆H₁₅FO₃
- Key Differences :
- Benzyloxy (-OBn) group at position 6.
- Implications :
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate
- Molecular Formula : C₁₀H₁₀ClFO₃
- Key Differences :
- Substituents at positions 4 (methoxy) and 5 (Cl) instead of positions 3 (F) and 6 (methyl).
Comparative Data Table
Biological Activity
Methyl 2-chloro-3-fluoro-6-methylbenzoate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and agriculture. This article aims to provide a detailed overview of its biological properties, synthesis, and applications based on current research findings.
Chemical Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 32890-89-4 |
| Molecular Formula | C8H6ClFO2 |
| Molecular Weight | 188.582 g/mol |
| InChI Key | VCNCNVOMGXWTBZ-UHFFFAOYSA-N |
| PubChem CID | 2773668 |
This compound is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which contribute to its unique biological activity.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have indicated that benzoate derivatives can effectively inhibit the growth of various bacterial strains. The structural modifications involving halogen atoms enhance their interaction with microbial cell membranes, thereby increasing their effectiveness as antimicrobial agents .
Acaricidal Activity
This compound has demonstrated significant acaricidal activity against pests such as the two-spotted spider mite and brown planthopper. The compound's effectiveness in pest control has been attributed to its ability to disrupt normal physiological functions in these organisms, leading to mortality .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship. The presence of halogen substituents (chlorine and fluorine) plays a crucial role in enhancing its lipophilicity and reactivity, which are essential for its biological effects.
Table: Structure-Activity Relationship Insights
| Compound | Activity Type | Observations |
|---|---|---|
| This compound | Acaricidal | Effective against two-spotted spider mite |
| Similar benzoate derivatives | Antimicrobial | Inhibition of bacterial growth |
| Compounds with varied halogens | Varied activities | Influence on potency and selectivity |
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. A notable study reported the synthesis of various benzoate derivatives, highlighting their local anesthetic effects alongside their antimicrobial properties .
Case Study: Local Anesthetic Effects
In an experimental setup, several benzoate compounds were evaluated for their anesthetic effects using surface anesthesia tests. The results indicated that modifications in the molecular structure significantly influenced the onset time and duration of action, showcasing the potential therapeutic applications of this compound in pain management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-chloro-3-fluoro-6-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are recommended:
- Esterification : React 2-chloro-3-fluoro-6-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor progress via TLC and optimize reaction time (typically 6-12 hours) to avoid side products like demethylation .
- Acylation : Use benzoyl chloride derivatives (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) with methanol in the presence of a base (e.g., pyridine) to form the ester. Control moisture to prevent hydrolysis .
- Key Parameters : Temperature (60-80°C), solvent polarity (e.g., dichloromethane for acylation), and catalyst loading (1-5 mol%) significantly impact yield. Compare yields using GC-MS or HPLC .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1) to separate ester products from unreacted acid or byproducts. Monitor fractions via UV-Vis .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to crystallize. Purity >95% can be confirmed by melting point analysis (expected range: 80-85°C) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite .
Advanced Research Questions
Q. How can substituent positions (Cl, F, methyl) be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Methyl group (δ ~2.4 ppm, singlet), aromatic protons (δ 7.0-7.8 ppm, coupling patterns reveal substituent positions) .
- ¹⁹F NMR : Fluorine chemical shifts (δ -110 to -120 ppm) correlate with electronic environment .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃ or –Cl) .
Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and F groups activate the ring for NAS at meta/para positions. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
- Steric Effects : The methyl group at position 6 hinders attack at adjacent positions. Conduct competitive reactions with varying nucleophiles (e.g., NH₃ vs. amines) to quantify steric contributions .
Q. How should researchers address discrepancies in reported reaction conditions for synthesizing halogenated benzoate derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, catalyst) and use ANOVA to identify statistically significant factors .
- Contradiction Analysis : Compare yields from Friedel-Crafts alkylation () vs. acylation ( ) under controlled conditions. Reconcile differences via kinetic studies (e.g., Arrhenius plots) .
Q. What methodologies are recommended for analyzing potential bioactivity in agricultural research?
- Methodological Answer :
- In Vitro Assays : Test herbicidal activity via inhibition of acetolactate synthase (ALS), a common target for sulfonylurea-like compounds. Use structure-activity relationship (SAR) studies to correlate substituent patterns with efficacy .
- Metabolic Stability : Incubate with liver microsomes to assess degradation pathways. Monitor metabolites using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
